3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid
Overview
Description
3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid is a complex organic compound that features a unique structure combining a piperidine ring, a triazino-benzimidazole core, and a propanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazino ring and the piperidine moiety. The final step involves the addition of the propanoic acid group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods often require stringent control of reaction conditions, including temperature, pressure, and pH, to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Benzimidazole Derivatives: Compounds with the benzimidazole core, such as omeprazole and pantoprazole.
Triazine Derivatives: Compounds featuring the triazine ring, such as atrazine and simazine.
Uniqueness
3-{3-Oxo-5-[2-(piperidin-1-yl)ethyl]-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid is unique due to its combination of the piperidine, benzimidazole, and triazine moieties within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-oxo-5-(2-piperidin-1-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17(26)9-8-14-18(27)20-19-23(13-12-22-10-4-1-5-11-22)15-6-2-3-7-16(15)24(19)21-14/h2-3,6-7H,1,4-5,8-13H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRJEGNGNTIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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